1-[2-(Trifluoromethyl)phenyl]propan-1-amine
Overview
Description
1-[2-(Trifluoromethyl)phenyl]propan-1-amine is a chemical compound with the molecular weight of 217.23 . It is also known as N-methyl-1-[2-(trifluoromethyl)phenyl]-2-propanamine . The compound is stored at room temperature and is available in liquid form .
Molecular Structure Analysis
The InChI code for 1-[2-(Trifluoromethyl)phenyl]propan-1-amine is1S/C11H14F3N/c1-8(15-2)7-9-5-3-4-6-10(9)11(12,13)14/h3-6,8,15H,7H2,1-2H3
. This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
1-[2-(Trifluoromethyl)phenyl]propan-1-amine is a liquid at room temperature .Scientific Research Applications
Application in Polymer Research
1,1-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]-1-phenyl-2,2,2-trifluoroethane, a related compound to 1-[2-(Trifluoromethyl)phenyl]propan-1-amine, has been synthesized and used in the development of novel fluorinated polyimides. These polyimides exhibit properties such as high solubility in organic solvents, transparency, low water uptake, and stability up to 500°C. They are particularly notable for their low dielectric constants, making them suitable for applications in the electronics industry (Chung, Tzu, & Hsiao, 2006).
Catalytic Applications
2,4-Bis(trifluoromethyl)phenylboronic acid, structurally related to 1-[2-(Trifluoromethyl)phenyl]propan-1-amine, has shown effectiveness as a catalyst in dehydrative amidation between carboxylic acids and amines. This catalyst facilitates α-dipeptide synthesis, highlighting its potential in peptide and protein engineering (Wang, Lu, & Ishihara, 2018).
Use in Gas Separation
In gas separation technology, a tris(4-(1H-imidazol-1-yl)phenyl)amine ligand, structurally similar to 1-[2-(Trifluoromethyl)phenyl]propan-1-amine, has been used in the creation of metal-organic frameworks. These frameworks exhibit properties such as high selectivity for small hydrocarbons and potential use in photocatalytic applications (Fu, Kang, & Zhang, 2014).
Photocatalytic Applications
1-Phenyl-1,2-propanedione, a related compound, has been studied as a photosensitizer for dental resin composites. Its ability to improve the physical properties of these composites indicates potential applications in dental material science (Sun & Chae, 2000).
Fluorescence Enhancement Research
Research on trans-4-aminostilbene derivatives, structurally similar to 1-[2-(Trifluoromethyl)phenyl]propan-1-amine, reveals their application in fluorescence enhancement due to N-phenyl substitutions. This "amino conjugation effect" is valuable in developing high-performance fluorescent materials (Yang, Chiou, & Liau, 2002).
Forensic Analysis
A derivative of 1-phenyl-2-propanone (P2P), closely related to 1-[2-(Trifluoromethyl)phenyl]propan-1-amine, has been used in forensic analysis to identify and characterize by-products in amphetamine synthesis. This application is crucial in distinguishing different synthetic routes in drug forensics (Power et al., 2017).
Safety And Hazards
properties
IUPAC Name |
1-[2-(trifluoromethyl)phenyl]propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N/c1-2-9(14)7-5-3-4-6-8(7)10(11,12)13/h3-6,9H,2,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMBEWCATHOITK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60593786 | |
Record name | 1-[2-(Trifluoromethyl)phenyl]propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60593786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Trifluoromethyl)phenyl]propan-1-amine | |
CAS RN |
473732-54-6 | |
Record name | α-Ethyl-2-(trifluoromethyl)benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=473732-54-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[2-(Trifluoromethyl)phenyl]propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60593786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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